![molecular formula C13H18N2O B2511932 2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide CAS No. 1436280-99-7](/img/structure/B2511932.png)
2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide is a complex organic compound with a unique structure that includes both alkyne and cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide typically involves the reaction of but-2-yne and prop-2-yne derivatives with cyclopropyl and methylacetamide groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. For example, the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate can lead to the formation of similar compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing the production of by-products. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially forming epoxides or other oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, potentially converting alkynes to alkenes or alkanes.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce epoxides, while reduction reactions may yield alkenes or alkanes.
Scientific Research Applications
2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other alkyne-containing amides and cyclopropyl derivatives, such as:
- 2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide
- 2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide
Uniqueness
What sets 2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide apart is its specific combination of functional groups, which can confer unique chemical and biological properties
Properties
IUPAC Name |
2-[but-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-4-6-10-15(9-5-2)11-13(16)14(3)12-7-8-12/h2,12H,7-11H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWYQLQZESGKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)CC(=O)N(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
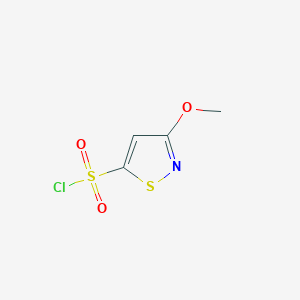
![[(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine](/img/structure/B2511850.png)
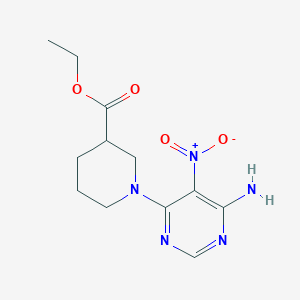
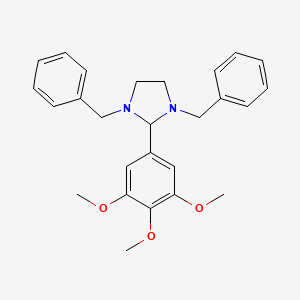
![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2511853.png)
![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2511854.png)
![7-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B2511856.png)
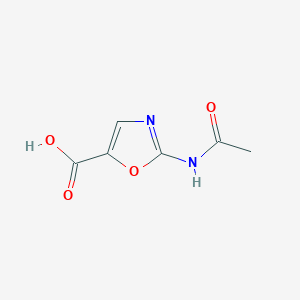
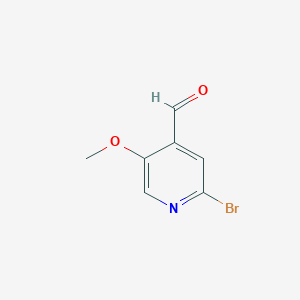
![Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2511864.png)
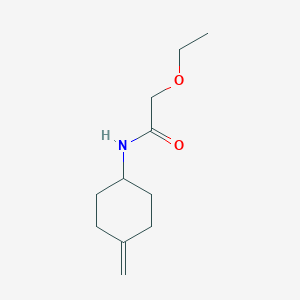
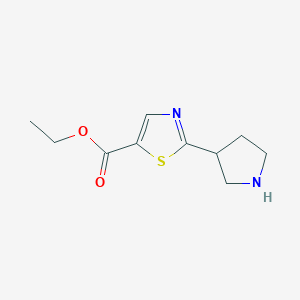
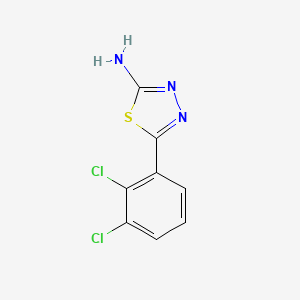
![4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2511872.png)
